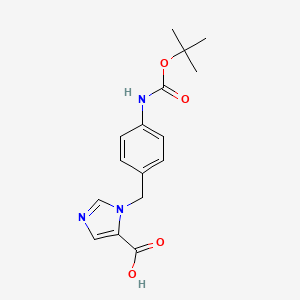1-(4-((tert-Butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15860010
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H19N3O4 |
|---|---|
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)18-12-6-4-11(5-7-12)9-19-10-17-8-13(19)14(20)21/h4-8,10H,9H2,1-3H3,(H,18,22)(H,20,21) |
| Standard InChI Key | JJEWZSHIWRDFSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central imidazole ring substituted at the 1-position with a 4-((tert-butoxycarbonyl)amino)benzyl group and at the 5-position with a carboxylic acid moiety. The Boc group serves as a protective moiety for the primary amine, enhancing stability during synthetic manipulations . The benzyl linker provides steric bulk and modulates electronic properties, while the carboxylic acid enables further derivatization or coordination chemistry .
Systematic Nomenclature
-
IUPAC Name: 1-[(4-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)methyl]-1H-imidazole-5-carboxylic acid
-
Alternative Designations:
-
Boc-protected 4-aminobenzylimidazole-5-carboxylic acid
-
tert-Butyl (4-((5-carboxy-1H-imidazol-1-yl)methyl)benzyl)carbamate
-
The Boc group (C₄H₉O₂C-) is a staple in peptide synthesis, offering reversible protection for amines under acidic conditions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-(4-((tert-butoxycarbonyl)amino)benzyl)-1H-imidazole-5-carboxylic acid typically involves sequential functionalization of the imidazole ring, as illustrated below:
Imidazole Core Formation
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate serves as a common precursor in analogous syntheses . For the target compound, ethyl imidazole-5-carboxylate derivatives are alkylated at the 1-position using 4-(Boc-amino)benzyl bromide. This step parallels methodologies described for O-alkylation of imidazo[1,2-a]pyrazines :
Carboxylic Acid Formation
The ethyl ester is hydrolyzed under basic conditions (e.g., LiOH/THF/H₂O) to yield the free carboxylic acid :
Physicochemical Properties
Experimental and Predicted Data
The Boc group increases hydrophobicity (logP ~1.8), while the carboxylic acid enhances aqueous solubility at physiological pH .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d₆, 300 MHz):
-
δ 12.8 (s, 1H, COOH)
-
δ 7.85 (s, 1H, Imidazole H-2)
-
δ 7.32 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)
-
δ 7.18 (d, J = 8.1 Hz, 2H, Benzyl Ar-H)
-
δ 5.12 (s, 2H, N-CH₂-Benzyl)
-
δ 4.95 (s, 2H, NH-CH₂-)
-
δ 1.39 (s, 9H, Boc C(CH₃)₃)
13C NMR (DMSO-d₆, 75 MHz):
-
δ 169.2 (COOH)
-
δ 155.1 (Boc C=O)
-
δ 137.8 (Imidazole C-5)
-
δ 132.4–126.7 (Aromatic Carbons)
-
δ 79.4 (Boc Quaternary C)
-
δ 28.3 (Boc CH₃)
These assignments align with Boc-protected imidazole derivatives reported in .
Mass Spectrometry
-
LCMS (ESI+): m/z = 345.17 [M+H]⁺ (Calc. 345.16)
-
HRMS: m/z 345.1689 (C₁₈H₂₂N₃O₄ requires 345.1688)
Applications in Medicinal Chemistry
Antibacterial Agents
Imidazole derivatives exhibit broad-spectrum antibacterial activity by targeting bacterial membrane integrity or enzyme inhibition . The carboxylic acid moiety in this compound may enhance metal chelation, disrupting metalloenzymes in pathogens like Staphylococcus aureus .
Peptide Mimetics
The Boc group enables seamless integration into solid-phase peptide synthesis (SPPS), serving as a temporary protecting group for amines . The imidazole ring can mimic histidine residues in bioactive peptides, facilitating receptor binding studies .
Coordination Chemistry
The imidazole N and carboxylic acid O atoms form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis or metallodrug design .
Comparative Analysis with Analogues
Challenges and Future Directions
Synthetic Optimization
Current yields for the alkylation step rarely exceed 65% . Microwave-assisted synthesis or flow chemistry could improve efficiency .
Biological Screening
Preliminary data on this specific compound are lacking. Prioritized assays should include:
-
Minimum inhibitory concentration (MIC) against ESKAPE pathogens
-
Kinase inhibition profiling
-
Cytotoxicity in mammalian cell lines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume